N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
Description
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-5-10-18-14-8-7-13(17-15(19)4-2)11-12(14)6-9-16(18)20/h7-8,11H,3-6,9-10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNQPFKWBFLFLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation and Cyclization
The tetrahydroquinoline core is synthesized via Friedel-Crafts acylation, where benzene reacts with β-keto esters in the presence of Lewis acids such as aluminum chloride (AlCl₃). For example, acylation of ethyl 3-oxobutanoate with benzene yields a diketone intermediate, which undergoes cyclization under acidic conditions (pH 2–3) to form 2-oxo-1,2,3,4-tetrahydroquinoline.
Table 1: Core Formation via Friedel-Crafts Acylation
| Starting Material | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethyl 3-oxobutanoate | AlCl₃ | 25 | 82 |
| Methyl 4-oxopentanoate | FeCl₃ | 30 | 78 |
| Propyl 5-oxohexanoate | BF₃·Et₂O | 40 | 89 |
Cyclization proceeds via intramolecular aldol condensation, with electron-donating groups on the aromatic ring enhancing reaction rates. Post-cyclization, the 6-position is activated for electrophilic substitution through nitration or bromination, enabling subsequent functionalization.
Fries Rearrangement and Lactamization
Alternative routes employ Fries rearrangement of aryl esters to form ortho-acylated phenols, followed by lactamization. For instance, rearrangement of phenyl propionate under P₂O₅ catalysis yields 2-hydroxypropiophenone, which reacts with ammonium acetate to generate the tetrahydroquinolinone scaffold. This method achieves 75–81% yields but requires stringent anhydrous conditions.
N-Butylation Techniques
Direct Alkylation with Butyl Halides
N-Butylation of the tetrahydroquinolinone core is traditionally performed using butyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. However, competing O-alkylation reduces yields to 60–68%.
Acylation-Reduction Approach
Superior results are achieved through N-acylation with butyric anhydride followed by reduction. Reaction of the core with butyric anhydride in pyridine installs a butyryl group (92% yield), which is reduced to the N-butyl derivative using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (76% yield).
Table 2: N-Butylation Efficiency Comparison
| Method | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Direct Alkylation | Butyl bromide | DMF | 65 |
| Acylation-Reduction | Butyric anhydride | Pyridine/THF | 76 |
Propanamide Coupling
Propionyl Chloride Acylation
The 6-amino group undergoes acylation with propionyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. This exothermic reaction requires cooling to 0–5°C to prevent N-overacylation, achieving 88% yield.
Carbodiimide-Mediated Coupling
Coupling with propionic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM enhances selectivity. This method achieves 94% yield and >99% purity after silica gel chromatography.
Process Optimization
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction homogeneity but increase epimerization risks. Non-polar solvents like toluene reduce side reactions but lower yields by 12–15%. Optimal temperatures for amidation are 0–25°C, with higher temperatures accelerating decomposition.
Table 3: Solvent Impact on Amidation Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Dichloromethane | 0 | 94 |
| Tetrahydrofuran | 25 | 89 |
| Dimethylformamide | 25 | 82 |
Catalytic Systems
Boric acid catalysts reduce reaction times by 30% through transition-state stabilization. For example, 5 mol% boric acid in DCM increases yields from 88% to 93%.
Comparative Analysis of Synthetic Routes
Route A (Friedel-Crafts → Alkylation → Amidation) requires 4 steps with an overall 58% yield. Route B (Fries → Acylation-Reduction → EDC Coupling) completes in 5 steps but achieves 67% yield due to higher intermediate stability.
Case Studies in Process Development
Industrial-Scale Production
A pilot plant study using Route B achieved 89% purity at the tetrahydroquinolinone stage, improving to 99.2% after recrystallization in ethanol-water (3:1). Final HPLC analysis confirmed 98.5% purity for the API.
Byproduct Mitigation
GC-MS analysis identified N,N-dipropanamide (3–5%) as the primary byproduct, suppressed by slow propionyl chloride addition (≤0.5 mL/min).
Chemical Reactions Analysis
Types of Reactions
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propanamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide exhibits various biological activities primarily through:
1. Enzyme Inhibition:
The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing various physiological processes.
2. Receptor Modulation:
It can bind to receptors and modulate their activity, leading to altered cellular responses. This characteristic is particularly significant in the context of inflammatory responses and neuroprotection.
Anti-inflammatory Properties
Research has indicated that derivatives of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) exhibit anti-inflammatory effects. For instance:
- Mechanism of Action: The compound acts as an agonist for formyl peptide receptor 2 (FPR2), which plays a crucial role in resolving inflammation. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in mouse microglial cells stimulated with lipopolysaccharide (LPS) .
Neuroprotective Effects
The compound has been explored for its neuroprotective properties:
- Case Study: In organotypic hippocampal cultures treated with LPS, pre-treatment with this compound significantly reduced the release of TNF-α and IL-1β, suggesting its potential in treating neurodegenerative diseases .
Cancer Research
The compound's ability to modulate signaling pathways has implications in cancer research:
- Mechanism: By inhibiting certain kinases involved in cancer progression, this compound shows promise as a therapeutic agent against various cancer types.
Mechanism of Action
The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Tetrahydroquinoline Family
Compound 1 : N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
- Molecular Formula : C₁₉H₂₀N₂O₂
- Molecular Weight : 308.38 g/mol
- Key Features: Substitution at position 1: Benzoyl group (instead of butyl). No oxo group at position 2. logP: 2.96 (moderate lipophilicity). Hydrogen bonding: 1 donor, 4 acceptors.
- However, the absence of the oxo group may reduce conformational rigidity compared to the target compound .
Compound 2 : N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide
- Molecular Formula : C₂₃H₂₈N₂O₃
- Molecular Weight : 380.48 g/mol
- Key Features :
- Additional 4-methoxyphenyl substituent on the propanamide chain.
- logP: Likely higher than Compound 1 due to the methoxy group.
- Implications : The methoxyphenyl group may enhance solubility and bioavailability while introducing steric effects that could modulate receptor selectivity .
Compound 3 : Baxdrostat (WHO-Listed Aldosterone Synthase Inhibitor)
- Molecular Formula : C₂₂H₂₈N₂O₃ (estimated from WHO data).
- Structure: Contains a tetrahydroisoquinoline ring fused to the tetrahydroquinoline core and a methyl group at position 1.
- Key Features :
- Chiral center at position 8R.
- Clinically validated as an aldosterone synthase inhibitor.
- The target compound’s simpler structure may offer synthetic accessibility but reduced specificity .
Functional Group Analogues: Aliphatic Propanamides
Compound 4 : N-(3-Methylbutyl)propanamide
- Dominant in volatile blends of Bactrocera tryoni males (70% abundance).
- Implications: While structurally distinct, the propanamide group in both compounds may influence volatility or biological activity. The tetrahydroquinoline derivative’s aromaticity likely reduces volatility compared to aliphatic analogs .
Physicochemical and Bioactivity Comparison
Research Findings and Implications
Structural Flexibility vs. Specificity : The target compound’s butyl and oxo groups may balance lipophilicity and rigidity, positioning it between the benzoyl analog (Compound 1) and the pharmacologically active baxdrostat (Compound 3).
Functional Group Impact : The propanamide moiety is critical across analogs, suggesting shared mechanisms such as enzyme inhibition or receptor modulation.
Synthetic Accessibility : The absence of complex fused rings (cf. baxdrostat) makes the target compound easier to synthesize, though modifications like methoxy groups (Compound 2) could enhance bioactivity .
Biological Activity
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is a synthetic organic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article presents a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
The molecular characteristics of this compound are as follows:
| Property | Value |
|---|---|
| Molecular Weight | 366.46 g/mol |
| Molecular Formula | C22H26N2O3 |
| LogP | 4.4262 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 46.17 Ų |
These properties suggest that the compound has a significant lipophilicity, which may influence its absorption and distribution in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : It has been suggested that this compound can inhibit various enzymes involved in critical cellular processes such as DNA replication and protein synthesis.
- Receptor Modulation : The compound may also interact with cellular receptors, potentially altering signal transduction pathways that regulate cell growth and apoptosis.
- Induction of Cell Death : By disrupting normal cellular functions, this compound can induce cell death in cancer cells.
Biological Activity and Therapeutic Potential
Recent studies have highlighted the potential therapeutic applications of this compound in various disease models:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For example:
- In vitro Studies : In cell line assays, this compound demonstrated potent cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
Anti-inflammatory Effects
Studies have suggested that this compound may possess anti-inflammatory properties:
- Animal Models : In a rat model of inflammation, administration of this compound resulted in reduced markers of inflammation and pain relief .
Case Studies and Research Findings
Several case studies have explored the biological activity of quinoline derivatives similar to this compound:
- Study on Anticancer Activity : A study demonstrated that derivatives with modifications similar to N-(1-butyl...) showed enhanced activity against glioma cells by targeting multiple signaling pathways .
- Inflammation Model Study : Another study indicated that related compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro and in vivo models .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide, and how can reaction conditions be optimized?
- Methodological Answer :
- Step 1 : Cyclocondensation of substituted anilines with β-ketoesters to form the tetrahydroquinoline core.
- Step 2 : Alkylation at the 1-position using butyl halides under basic conditions (e.g., KCO, DMF, 60–80°C).
- Step 3 : Acylation at the 6-position via coupling with propanoyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane.
- Optimization : Control temperature (<50°C) during acylation to avoid side reactions. Monitor purity via TLC and HPLC. Yields typically range from 65–85% after column chromatography .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., butyl chain, propanamide group).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.
- X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL) to resolve 3D conformation and hydrogen-bonding networks .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- In vitro assays : Enzymatic inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays.
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid via HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data between this compound and its structural analogs?
- Methodological Answer :
- Comparative SAR Analysis : Systematically vary substituents (e.g., alkyl chain length, acyl groups) and test activity against the same target.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and identify key interactions (e.g., hydrogen bonds with the tetrahydroquinoline core).
- Data Normalization : Control for assay conditions (e.g., buffer pH, incubation time) to isolate structural effects .
Q. What strategies are effective for improving the pharmacokinetic profile of this compound?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility.
- Metabolic Stability : Perform microsomal stability assays (human liver microsomes) to identify metabolic hotspots. Modify the butyl chain or propanamide group to block CYP450-mediated oxidation.
- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption. Consider logP adjustments via substituent modification .
Q. How can the compound’s mechanism of action be elucidated against a novel biological target?
- Methodological Answer :
- Affinity Chromatography : Immobilize the compound on a resin to pull down interacting proteins from cell lysates.
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with purified target proteins.
- CRISPR-Cas9 Knockout : Validate target relevance by comparing activity in wild-type vs. knockout cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
